Product packaging for 6'-Hydroxymethyl Simvastatin(Cat. No.:CAS No. 114883-29-3)

6'-Hydroxymethyl Simvastatin

カタログ番号: B018347
CAS番号: 114883-29-3
分子量: 434.6 g/mol
InChIキー: ATPFRGQBOVFFQM-HGQWONQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualization of Simvastatin (B1681759) as a Prodrug

Simvastatin is administered in an inactive lactone form, meaning it is a prodrug. nih.govresearchgate.net This inactive form is readily absorbed in the body and must undergo a transformation to become pharmacologically active. mdpi.com The conversion process involves hydrolysis, where the lactone ring is opened to form the active β-hydroxyacid, known as simvastatin acid. researchgate.netfda.gov This activation occurs both through non-enzymatic processes and with the help of enzymes called carboxyesterases and paraoxonases found in the intestines, liver, and plasma. mdpi.comdrugbank.com

Overview of Simvastatin Metabolism and Active Metabolites

Once converted to its active acid form, simvastatin undergoes extensive metabolism, primarily in the liver by the cytochrome P450 enzyme system, specifically the CYP3A4 and CYP3A5 isoforms. drugbank.compharmgkb.orgnih.gov This metabolic process results in the formation of several other active compounds. e-lactancia.org

Identification of 6'-Hydroxymethyl Simvastatin as a Major Active Metabolite in Human Plasma

Interactive Data Table: Key Simvastatin Compounds

Compound NameRole/Classification
SimvastatinProdrug, Inactive lactone form
Simvastatin AcidPrimary active metabolite (β-hydroxyacid form)
This compoundMajor active metabolite
6'-Hydroxy SimvastatinMajor active metabolite
6'-Exomethylene SimvastatinMajor active metabolite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O6 B018347 6'-Hydroxymethyl Simvastatin CAS No. 114883-29-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFRGQBOVFFQM-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic and Metabolic Pathways for 6 Hydroxymethyl Simvastatin Formation

Biotransformation of Simvastatin (B1681759) to its Active Forms

Simvastatin, a widely used lipid-lowering agent, is administered as an inactive lactone prodrug. uio.not3db.ca Its therapeutic efficacy relies on its conversion to the active β-hydroxyacid form, a process involving both enzymatic hydrolysis and subsequent oxidative metabolism. uio.nomdpi.com This biotransformation is crucial for the drug's ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govresearchgate.net

Role of Esterases (Carboxyesterase and Paraoxonase) in Simvastatin Hydrolysis

The initial and critical step in the activation of simvastatin is the hydrolysis of its lactone ring to form simvastatin acid. pharmgkb.orgresearchgate.net This conversion is primarily mediated by esterases present in the blood, liver, and small intestine. mdpi.comnih.gov In humans, both carboxylesterases (CES) and paraoxonases (PON) play a significant role in this hydrolytic process. nih.govnih.gov Specifically, human recombinant enzyme studies have identified PON1, CES1b, PON3, and CES1c as being capable of hydrolyzing simvastatin. nih.gov In contrast, in rats, carboxylesterase is the main enzyme responsible for this activation. mdpi.comnih.gov The activity of these esterases is a key determinant of the circulating levels of the active form of the drug. researchgate.net

Cytochrome P450 Enzymes in Simvastatin Metabolism: Emphasis on CYP3A4/5

The oxidative metabolism of simvastatin and its metabolites is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 being the principal isoforms involved. nih.govpharmgkb.orgpharmacompass.comdrugbank.comnumberanalytics.complos.orgresearchgate.netnih.gov These enzymes are responsible for the majority of the metabolic clearance of simvastatin. numberanalytics.complos.org The formation of 6'-hydroxymethyl simvastatin is a direct result of the metabolic activity of CYP3A4/5 on simvastatin and simvastatin acid. pharmgkb.org The significant role of CYP3A4/5 is further highlighted by the fact that inhibitors of these enzymes can markedly decrease the metabolism of simvastatin acid. nih.govnih.gov Genetic variations in CYP3A4 and CYP3A5 can lead to interindividual differences in simvastatin metabolism and response. drugbank.complos.org

Metabolic Interconversion Pathways Involving this compound

Investigations into Chiral Center Inversion during Simvastatin Metabolism

The metabolic transformation of simvastatin can involve an inversion of the stereochemistry at the 6'-chiral center. During this process, the 6'α-methyl group of the parent simvastatin molecule is oxidized to form metabolites such as 6'β-hydroxymethyl simvastatin and 6'β-carboxy simvastatin. nih.govnih.gov Research indicates that these compounds with the inverted chiral center are major biliary metabolites of simvastatin in rats, dogs, and humans. nih.gov

Studies investigating this metabolic inversion have identified 6'-exomethylene simvastatin as a key intermediate. nih.govnih.gov It is proposed that the conversion proceeds through the dehydrogenation of simvastatin to form the 6'-exomethylene intermediate. This intermediate is then further metabolized, potentially through a common aldehyde intermediate, to yield both 6'β-hydroxymethyl simvastatin and 6'β-carboxy simvastatin. nih.gov

Experimental studies in rats and dogs have provided strong evidence for this pathway. When 6'-exomethylene simvastatin labeled with carbon-14 (B1195169) was administered intravenously to rats, the corresponding carboxylic acid metabolite was found in the bile. In dogs administered the labeled 6'-exomethylene intermediate along with tritium-labeled simvastatin, both labeled forms of 6'β-hydroxymethyl simvastatin and 6'β-carboxy simvastatin were excreted in the bile. nih.gov These findings support the role of 6'-exomethylene simvastatin as a precursor to the metabolites with an inverted chiral center. nih.gov

Table 1: Key Metabolites in the Chiral Inversion Pathway of Simvastatin

Precursor/IntermediateResulting Metabolite(s)Key ObservationSpecies Studied
Simvastatin (SV)6'-exomethylene-SVFormed by dehydrogenation. nih.govIn vitro
6'-exomethylene-SV6'β-hydroxymethyl simvastatin (6'-CH2OH-SV), 6'β-carboxy simvastatin (6'-COOH-SV)Identified as secondary metabolites formed from the exomethylene intermediate. nih.govDogs, Rats

Glucuronidation Pathways and their Interplay with Oxidative Metabolism

Glucuronidation represents a significant pathway in the metabolism of simvastatin, primarily involving its active hydroxy acid form (simvastatin acid). This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leads to the formation of an unstable acyl glucuronide. nih.govresearchgate.net This glucuronide intermediate can then spontaneously cyclize, converting the active simvastatin acid back into its inactive lactone form. researchgate.netmdpi.com The primary enzymes responsible for the glucuronidation of simvastatin acid are UGT1A1 and UGT1A3. nih.govnih.gov

Investigations into drug-drug interactions have provided insight into this interplay. For instance, the drug gemfibrozil (B1671426) has been shown to markedly inhibit the glucuronidation-mediated lactonization of simvastatin acid. nih.govnih.gov Its effect on CYP3A4-mediated oxidative metabolism, however, is modest. nih.gov This differential inhibition highlights that glucuronidation can be a more susceptible pathway to interference than oxidative metabolism. In studies with dogs, treatment with gemfibrozil significantly reduced the biliary excretion of simvastatin acid glucuronide without affecting the excretion of a major oxidative metabolite, further demonstrating the distinct yet interconnected roles of these two metabolic routes. nih.gov

Table 2: Enzymes and Processes in Simvastatin Metabolism

Metabolic PathwayKey EnzymesSubstrateProduct(s)Significance
Oxidative MetabolismCYP3A4, CYP3A5 drugbank.comSimvastatin, Simvastatin AcidThis compound, other oxidative metabolites drugbank.comFormation of active and inactive metabolites.
GlucuronidationUGT1A1, UGT1A3 nih.govnih.govSimvastatin AcidSimvastatin Acyl GlucuronideLeads to interconversion back to inactive simvastatin lactone. nih.govresearchgate.net

Pharmacokinetic Profile of 6 Hydroxymethyl Simvastatin

Systemic Exposure and Concentration-Time Profiles of Total HMG-CoA Reductase Inhibitory Activity (Including 6'-Hydroxymethyl Simvastatin)

Following oral administration, simvastatin (B1681759) undergoes extensive first-pass metabolism in the liver, resulting in low systemic bioavailability of the parent drug (less than 5%). fda.govfrontiersin.org The peak plasma concentrations of both active and total HMG-CoA reductase inhibitors, which include simvastatin acid and its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives, are typically reached within 1.3 to 2.4 hours after dosing. fda.gov

The concentration-time profiles of simvastatin and its metabolites can be complex, sometimes showing multiple peaks due to factors like enterohepatic recirculation. researchgate.netgoogle.com The half-life of HMG-CoA reductase inhibitory activity is approximately 20-30 hours, which is longer than the half-life of the parent compound, due to the contribution of active metabolites. geneesmiddeleninformatiebank.nl

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) of Inhibitors1.3 - 2.4 hours fda.gov
Systemic Bioavailability of Simvastatin< 5% fda.govfrontiersin.org
Contribution of Active Inhibitors to Systemic Circulation< 5% of oral dose drugbank.com

Distribution Characteristics of Simvastatin-Derived Radioactivity, including Metabolites

After administration, simvastatin and its metabolites, including this compound, are primarily distributed to the liver, which is the target organ for their pharmacological activity. drugbank.comfda.gov Animal studies using radiolabeled simvastatin have shown that simvastatin-derived radioactivity achieves significantly higher concentrations in the liver compared to non-target tissues. drugbank.com These studies also indicate that simvastatin-derived radioactivity can cross the blood-brain barrier. drugbank.comfda.gov In rats, simvastatin and its metabolites were found to be distributed to various tissues, including the lung, liver, heart, and kidney, but not the brain. nih.gov

Plasma Protein Binding of Simvastatin and its Active Metabolites

Both simvastatin and its active β-hydroxyacid metabolite are extensively bound to human plasma proteins, with a binding rate of approximately 95%. drugbank.comfda.govfda.gov.ph This high degree of protein binding is a key characteristic of simvastatin and its pharmacologically active forms. The primary binding protein in plasma is albumin. fda.gov

CompoundPlasma Protein BindingReference
Simvastatin~95% drugbank.comfda.govfda.gov.ph
Simvastatin β-hydroxyacid~95% drugbank.comfda.gov

Elimination Pathways of Simvastatin Metabolites

The elimination of simvastatin and its metabolites occurs primarily through metabolism and subsequent excretion in the bile and, to a lesser extent, in the urine. drugbank.comnih.gov

Biliary Excretion

Biliary excretion is the major route for the elimination of simvastatin and its metabolites. fda.govresearchgate.net Following oral administration of radiolabeled simvastatin in humans, approximately 60% of the dose is excreted in the feces, which represents both unabsorbed drug and drug equivalents excreted in the bile. drugbank.comfda.gov Studies in patients with T-tube drainage showed that about 25% of a radiolabeled dose was excreted in the bile. nih.gov The major active metabolites identified in the bile were 6'β-COOH-SVA and 6'-OH-SVA, which accounted for the majority of the HMG-CoA reductase inhibitory activity in the bile. nih.gov Very little simvastatin or its primary active form, simvastatin acid, is found in the bile. nih.gov

Renal Excretion

Renal excretion plays a smaller role in the elimination of simvastatin metabolites. Following an oral dose of radiolabeled simvastatin, approximately 13% of the radioactivity is excreted in the urine. drugbank.comfda.gov However, only a very small fraction of this, about 0.3% of an intravenous dose of the β-hydroxyacid metabolite, is excreted in the urine as active inhibitors. This indicates that most of the compounds related to simvastatin that are found in the urine have little to no HMG-CoA reductase inhibitory activity. nih.gov In patients with severe renal impairment, caution is advised, suggesting that renal clearance, although minor, is still a consideration. fda.gov

Excretion RoutePercentage of Oral DoseReference
Fecal (Biliary) Excretion~60% drugbank.comfda.gov
Renal Excretion~13% drugbank.comfda.gov

Population Pharmacokinetic Modeling of Simvastatin and its Metabolites

Population pharmacokinetic (PK) models have been developed to describe the complex disposition of simvastatin and its metabolites, including this compound acid. nih.govamanote.com These models often incorporate a one-compartment disposition for the metabolites with parameters for their formation and elimination. nih.gov Such models have been instrumental in identifying sources of variability in patient exposure to active metabolites. nih.gov

For instance, a population PK model for children and adolescents confirmed the significant impact of the SLCO1B1 c.521T>C genetic polymorphism on the pharmacokinetics of simvastatin acid. nih.gov This model also identified age as a covariate that affects the elimination clearances of 6-hydroxymethyl simvastatin acid and 3,5-dihydrodiol simvastatin metabolites. nih.gov Other models have focused on characterizing the complex absorption kinetics of simvastatin, which can exhibit multiple peaks. researchgate.net These modeling efforts aim to facilitate a better understanding of the dose-response relationship and to help optimize dosing strategies. nih.govnih.gov

Pediatric Population Pharmacokinetics

The understanding of this compound's pharmacokinetics in children and adolescents has been significantly advanced by population pharmacokinetic (PK) modeling. A key study analyzed plasma concentrations of simvastatin and its four major metabolites, including this compound, from a dataset of 32 pediatric and adolescent patients. nih.govresearchgate.netamanote.com

The research team developed a joint population pharmacokinetic model that successfully described the disposition of each metabolite. nih.govresearchgate.net For this compound, as with the other metabolites, a one-compartment disposition model was utilized, with the model estimating the apparent parameters for its formation and elimination. nih.govresearchgate.net

A critical finding from this analysis was the identification of age as a significant covariate influencing the elimination clearance of this compound acid. nih.govresearchgate.netamanote.com This indicates that the rate at which this metabolite is removed from the body changes with the age of the pediatric patient. This model is considered a valuable tool for understanding the variability in metabolite exposure within this population. nih.gov

Table 1: Summary of Pediatric Population Pharmacokinetic Study for this compound

Study Parameter Description
Study Design Population pharmacokinetic modeling analysis. nih.govresearchgate.net
Patient Population 32 children and adolescents. nih.govresearchgate.net
Pharmacokinetic Model A one-compartment disposition model was used for each metabolite, including this compound. nih.govresearchgate.net
Key Finding Age was identified as a significant covariate affecting the elimination clearance of this compound acid. nih.govresearchgate.net

Geriatric Population Pharmacokinetics

Pharmacokinetic data specific to the this compound metabolite alone in the geriatric population is limited. However, studies analyzing simvastatin and its active metabolites as a group provide significant insights into how its kinetics are altered in older adults.

One pharmacokinetic study revealed that the mean plasma level of total HMG-CoA reductase inhibitory activity, which includes the activity of this compound, was approximately 45% higher in elderly patients (ages 70-78) compared to younger patients (ages 18-30). rxlist.com This suggests a decreased clearance or increased systemic exposure of simvastatin's active metabolites in the geriatric population.

The physiological changes associated with aging are believed to contribute to these pharmacokinetic differences. Age-related reductions in liver mass (by about 30%) and hepatic blood flow (by about 40%) can impair the liver's metabolic capacity. nih.gov Since simvastatin and its metabolites undergo extensive first-pass metabolism in the liver, these changes can lead to less efficient metabolism and clearance. nih.govlipid.org Specifically, the conversion of simvastatin to its active metabolites via phase I metabolism may be less efficient in older individuals. nih.gov For lipid-soluble statins like simvastatin, an age-related increase in body fat can also expand the volume of distribution, potentially prolonging the time it takes for the drug to be cleared from the body. lipid.org

Table 2: Comparative Systemic Exposure of Simvastatin Active Metabolites

Population Group Age Range (years) Relative Mean Plasma Level of Total Inhibitory Activity
Younger Adults 18 - 30 Baseline
Geriatric Adults 70 - 78 ~45% Higher than Younger Adults rxlist.com

Pharmacodynamic Contributions of 6 Hydroxymethyl Simvastatin

Role of 6'-Hydroxymethyl Simvastatin (B1681759) as an Active Inhibitor of HMG-CoA Reductase

Table 1: Major Active Metabolites of Simvastatin

MetaboliteClassificationRole
Simvastatin β-hydroxyacidPrimary Active MetabolitePotent inhibitor of HMG-CoA reductase. rxlist.comebmconsult.comfda.gov
6'-Hydroxymethyl Simvastatin Major Active MetaboliteContributes to the inhibition of HMG-CoA reductase. fda.govpharmacompass.comnih.govdrugbank.com
6'-Hydroxy SimvastatinMajor Active MetaboliteContributes to the inhibition of HMG-CoA reductase. fda.govpharmacompass.comnih.govdrugbank.com
6'-Exomethylene SimvastatinMajor Active MetaboliteContributes to the inhibition of HMG-CoA reductase. pharmacompass.comnih.govdrugbank.com

Contribution to Overall Lipid-Lowering Efficacy

Table 2: Effects of Simvastatin and its Active Metabolites on Lipid Profile

Lipid ParameterEffect
Total Cholesterol (Total-C)Reduction. rxlist.comebmconsult.com
Low-Density Lipoprotein Cholesterol (LDL-C)Reduction. rxlist.comebmconsult.com
Apolipoprotein B (Apo B)Reduction. rxlist.com
Triglycerides (TG)Reduction. rxlist.comebmconsult.com
Very Low-Density Lipoprotein (VLDL)Reduction. rxlist.comdrugbank.com
High-Density Lipoprotein Cholesterol (HDL-C)Increase. rxlist.comebmconsult.com

Mechanisms of Action within the Cholesterol Biosynthesis Pathway

The fundamental mechanism of action for this compound, as with other active forms of the drug, is its structural similarity to the HMG-CoA substrate. drugbank.commdpi.com This allows it to competitively bind to the HMG-CoA reductase enzyme, thereby blocking the conversion of HMG-CoA to mevalonic acid (mevalonate). ebmconsult.comt3db.cakarger.com This step is the rate-limiting checkpoint in the multi-step pathway of cholesterol synthesis. nih.govscielo.br

The inhibition of this pathway in the liver has two major consequences:

Decreased Cholesterol Synthesis: The direct blockade of mevalonate (B85504) production curtails the liver's ability to synthesize new cholesterol. t3db.cadrugbank.com

Upregulation of LDL Receptors: A decrease in intracellular cholesterol levels stimulates the synthesis and upregulation of hepatic LDL receptors on the surface of liver cells. t3db.cadrugbank.com This leads to increased clearance of LDL particles from the bloodstream, further reducing plasma LDL-C levels. drugbank.com

Additionally, the inhibition of hepatic cholesterol synthesis also leads to a reduction in the synthesis of very low-density lipoprotein (VLDL), which are precursors to LDL in the metabolic cascade. rxlist.comdrugbank.com This multi-faceted mechanism, driven by compounds like this compound, results in a potent and effective reduction of atherogenic lipoproteins.

Effects on Downstream Lipid Metabolism and Related Pathways

The inhibition of HMG-CoA reductase by this compound and other active metabolites has consequences that extend beyond the primary cholesterol synthesis pathway. The reduction in mevalonate, a key precursor molecule, affects the synthesis of various non-steroidal isoprenoid compounds that are vital for several cellular functions. scielo.brahajournals.orgoup.com

Research into the broader metabolic effects of simvastatin therapy, to which this compound contributes, has identified several downstream impacts:

Fatty Acid Metabolism: Studies have shown that simvastatin treatment can alter fatty acid composition, suggesting an influence on the activity of enzymes like fatty acid elongase and desaturases. ahajournals.org Specifically, an increased formation of long-chain polyunsaturated fatty acids has been observed. ahajournals.org Simvastatin has also been shown to affect the expression of proteins involved in fatty acid transport and triglyceride metabolism in skeletal muscle. mdpi.comnih.gov

Urea (B33335) Cycle and Amino Acid Metabolism: Metabolomic studies have revealed that simvastatin treatment can alter the plasma profile of amino acids. plos.orgresearchgate.net Changes in the concentrations of urea cycle intermediates like ornithine and citrulline suggest a shift in amino acid degradation pathways. plos.orgresearchgate.net

These "pleiotropic" effects, or actions independent of cholesterol lowering, are an area of ongoing research. The modulation of these downstream pathways by active metabolites such as this compound may contribute to the broader cardiovascular benefits observed with simvastatin therapy.

Interactions of 6 Hydroxymethyl Simvastatin in a Drug Drug Interaction Context

Impact of CYP3A4 Inhibitors on Simvastatin (B1681759) Metabolism and Systemic Exposure of its Active Metabolites, including 6'-Hydroxymethyl Simvastatin

Simvastatin is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. pharmgkb.orgmedsafe.govt.nz This metabolic pathway leads to the formation of several derivatives, including the active metabolites β-hydroxyacid simvastatin, 6'-hydroxy simvastatin, this compound, and 6'-exomethylene simvastatin. drugbank.comdrugs.comebmconsult.com

The co-administration of potent CYP3A4 inhibitors can significantly increase the plasma concentrations of simvastatin and its active metabolites. medsafe.govt.nzresearchgate.net This is because inhibitors of CYP3A4 block the primary metabolic route of simvastatin, leading to its accumulation in the body. amazonaws.com The increased exposure to simvastatin and its active forms, including this compound, can enhance the risk of myopathy and rhabdomyolysis. drugs.comresearchgate.netamazonaws.com

Due to this significant interaction, the concomitant use of simvastatin with strong CYP3A4 inhibitors is contraindicated. drugs.comebmconsult.com Examples of strong CYP3A4 inhibitors include certain antifungal agents (like itraconazole (B105839) and ketoconazole), macrolide antibiotics (such as erythromycin (B1671065) and clarithromycin), and some antiviral medications. drugs.comebmconsult.comamazonaws.com If treatment with a potent CYP3A4 inhibitor is necessary, it is recommended to suspend simvastatin therapy for the duration of the treatment to avoid potential adverse effects. drugs.comamazonaws.com

Simvastatin's susceptibility to drug interactions involving CYP3A4 is more pronounced compared to some other statins due to its extensive pre-systemic metabolism. medsafe.govt.nz This high first-pass metabolism makes its bioavailability highly dependent on CYP3A4 activity. researchgate.net

Table 1: Effect of CYP3A4 Inhibitors on Simvastatin Metabolism

Interacting Drug ClassEffect on Simvastatin MetabolismClinical Recommendation
Strong CYP3A4 InhibitorsSignificantly increases plasma concentrations of simvastatin and its active metabolites. medsafe.govt.nzresearchgate.netContraindicated. drugs.comebmconsult.com Suspend simvastatin therapy if inhibitor treatment is unavoidable. drugs.comamazonaws.com

Effects of Transport Protein Modulators on Simvastatin and Metabolite Disposition (e.g., OATP1B1, ABCB1, ABCC2)

The disposition of simvastatin and its metabolites, including this compound, is influenced by various transport proteins. These transporters play a crucial role in the uptake and efflux of drugs in different tissues, particularly the liver.

OATP1B1: The organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a key uptake transporter in the liver. pharmgkb.orgnih.govbiomedpharmajournal.org It facilitates the entry of simvastatin acid, the active form of simvastatin, into hepatocytes, the primary site of action. biomedpharmajournal.orggbcbiotech.com All statins currently in clinical use are known substrates of OATP1B1. biomedpharmajournal.org The efficiency of this transporter can significantly impact the systemic exposure to simvastatin's active metabolites.

ABCB1 (P-glycoprotein) and ABCC2 (MRP2): Simvastatin is also a substrate for efflux transporters such as ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein, and ATP-binding cassette sub-family C member 2 (ABCC2), or multidrug resistance-associated protein 2. pharmgkb.orgnih.govgbcbiotech.com These transporters are involved in pumping drugs out of cells. A study using Madin-Darby canine kidney (MDCK) cells expressing MDR1 showed that simvastatin and its acid form are weak to moderate substrates of P-glycoprotein. nih.gov The lactone forms of statins, including simvastatin, generally show a higher affinity for efflux transporters compared to their corresponding acid forms. nih.gov

Table 2: Interaction of Simvastatin with Transport Proteins

TransporterFunctionInteraction with Simvastatin/Metabolites
OATP1B1 Hepatic uptake transporterFacilitates the uptake of simvastatin acid into the liver. biomedpharmajournal.orggbcbiotech.com
ABCB1 (P-gp) Efflux transporterSimvastatin and its acid form are weak to moderate substrates. nih.gov
ABCC2 (MRP2) Efflux transporterSimvastatin is a substrate. pharmgkb.org

Implications of Genetic Polymorphisms (e.g., CYP3A5, SLCO1B1, UGT1A) on this compound Levels and Variability

Genetic variations in genes encoding drug-metabolizing enzymes and transporters can lead to significant interindividual differences in the pharmacokinetics of simvastatin and the levels of its metabolites, including this compound.

SLCO1B1 : Polymorphisms in the SLCO1B1 gene, which encodes the OATP1B1 transporter, have a marked effect on the pharmacokinetics of simvastatin acid. drugbank.comnih.gov The c.521T>C (rs4149056) polymorphism is associated with reduced OATP1B1 transporter function. biomedpharmajournal.orgnih.gov Individuals carrying the C allele, particularly those with the homozygous CC genotype, exhibit significantly higher plasma concentrations of simvastatin acid. nih.govjppres.com One study found that the area under the curve (AUC) of simvastatin acid was 221% higher in individuals with the SLCO1B1 c.521CC genotype compared to those with the c.521TT genotype. nih.gov This increased systemic exposure is a major risk factor for statin-induced myopathy. pharmgkb.orgbiomedpharmajournal.org Consequently, for patients with genotypes associated with decreased OATP1B1 function, an alternative statin may be recommended. pharmgkb.org

CYP3A5 : The CYP3A5 gene, which is involved in the metabolism of simvastatin, also exhibits polymorphisms that can affect drug disposition. pharmgkb.orgdrugbank.com The CYP3A53 loss-of-function allele leads to decreased enzyme activity. nih.gov In individuals who are CYP3A5 non-expressers (homozygous for the CYP3A53 allele), higher plasma concentrations of simvastatin have been observed. nih.gov

UGT1A : Uridine diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3, are involved in the glucuronidation of simvastatin acid, converting it back to the inactive lactone form. pharmgkb.orgnih.gov Genetic variants in the UGT1A1 gene have been associated with variability in simvastatin efficacy. nih.gov For instance, the rs2003569 variant in the UGT1A1 promoter has been linked to the maximum decrease in LDL-cholesterol. nih.gov

The combined effects of polymorphisms in these and other genes contribute to the wide interindividual variability observed in the response to and side effects of simvastatin therapy. pharmgkb.org

Table 3: Impact of Genetic Polymorphisms on Simvastatin Pharmacokinetics

Gene (Polymorphism)Effect on Protein FunctionImpact on Simvastatin/Metabolite Levels
SLCO1B1 (c.521T>C) Reduced OATP1B1 transporter activity. biomedpharmajournal.orgnih.govSignificantly increased plasma concentrations of simvastatin acid. nih.govjppres.com
*CYP3A5 (3 allele)Decreased or loss of CYP3A5 enzyme activity. nih.govHigher plasma concentrations of simvastatin. nih.gov
UGT1A1 (rs2003569) Altered gene expression.Associated with variability in simvastatin efficacy. nih.gov

Advanced Analytical Methodologies for the Quantification and Characterization of 6 Hydroxymethyl Simvastatin

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the cornerstone for the sensitive and selective quantification of simvastatin (B1681759) and its metabolites, including 6'-hydroxymethyl simvastatin, in various biological matrices. medpharmres.complos.orgjcdr.netnih.gov This technique offers high specificity and sensitivity, which are essential for detecting the low concentrations of these analytes typically found in plasma. medpharmres.com

Several LC-MS/MS methods have been developed for the simultaneous determination of simvastatin and its active metabolites. medpharmres.comnih.gov These methods often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for the specific detection of precursor-to-product ion transitions for each analyte. medpharmres.complos.orgnih.gov For instance, a reliable LC-MS/MS method was developed for the simultaneous determination of simvastatin and its metabolite, simvastatin acid, in human plasma. medpharmres.com This method employed electrospray ionization (ESI) in both positive and negative modes to detect the different analytes and their internal standards. medpharmres.com

The versatility of LC-MS/MS allows for its application in various studies, from in vitro metabolic profiling in rat liver microsomes to the analysis of clinical samples from patients. plos.orgmdpi.com In a study investigating the metabolic profile of simvastatin, LC-MS/MS was instrumental in identifying a total of 29 metabolites in rat liver microsomes and hepatocytes. mdpi.com Furthermore, a sensitive LC-MS/MS method was developed and validated for the simultaneous quantification of multiple statins and their active metabolites, including simvastatin acid, in the plasma of obese patients. nih.gov

Table 1: Selected LC-MS/MS Methods for Simvastatin and Metabolite Analysis

Analyte(s)MatrixIonization ModeLLOQReference
Simvastatin, Simvastatin AcidHuman PlasmaESI Positive/Negative0.05 ng/mL medpharmres.com
Simvastatin, Simvastatin AcidHuman PlasmaTurboIonspray50 pg/mL nih.gov
Simvastatin, Atorvastatin, Rosuvastatin & their active metabolitesHuman PlasmaESI Positive0.25 ng/mL nih.gov
Simvastatin, Simvastatin Hydroxy AcidMuscle Tissue-0.1 ng/mL plos.org

High-Performance Liquid Chromatography (HPLC) Methods for Metabolite Analysis

High-performance liquid chromatography (HPLC) coupled with various detectors, particularly UV, is a widely used technique for the analysis of simvastatin and its metabolites. nih.govnih.govwisdomlib.org While LC-MS/MS offers superior sensitivity, HPLC-UV methods provide a reliable and cost-effective alternative for certain applications, such as the analysis of bulk drug substances and pharmaceutical formulations. nih.govnih.gov

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the simultaneous estimation of simvastatin and its impurities or metabolites. nih.govnih.gov These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. nih.govnih.govnih.gov For example, an isocratic RP-HPLC method was developed for the simultaneous estimation of simvastatin and its synthetic impurities, including the β-hydroxy acid of simvastatin. nih.govnih.gov This method was validated according to ICH guidelines and demonstrated good accuracy and precision. nih.govnih.gov

It is important to note that the interconversion between the lactone form (simvastatin) and the hydroxy acid form can occur during the analytical procedure, and this must be considered during method development. scribd.com The pH of the sample and mobile phase plays a crucial role in this interconversion. scribd.com

Table 2: Example of an HPLC Method for Simvastatin and Impurity Analysis

ParameterCondition
ColumnKYA TECH HIQ SIL C18 (150 × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (80:20 v/v) with 0.1% orthophosphoric acid
Flow RateNot specified
DetectionUV (wavelength not specified)
Reference nih.govnih.gov

Spectroscopic Techniques for Simvastatin and Metabolite Quantification

Spectroscopic techniques, particularly UV-Visible spectrophotometry, offer a simple and rapid approach for the quantification of simvastatin in bulk drug and dosage forms. tsijournals.comrjptonline.org These methods are based on the principle that the drug absorbs light at a specific wavelength, and the absorbance is directly proportional to the concentration.

For simvastatin, the maximum absorbance (λmax) is typically observed around 238 nm in methanol. rjptonline.org UV spectrophotometric methods have been developed and validated for the estimation of simvastatin, demonstrating good linearity, accuracy, and precision. tsijournals.comrjptonline.org While these methods are generally not suitable for the direct quantification of metabolites in complex biological matrices due to potential interference, they are valuable for quality control purposes of the parent drug. tsijournals.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful spectroscopic technique that has been used for the characterization of simvastatin and its impurities. nih.govnih.gov NMR provides detailed structural information, which is essential for the definitive identification of metabolites. nih.govnih.gov Solid-state NMR has also been employed to study the structure and dynamics of simvastatin in its different physical forms. researchgate.netmdpi.com

Development and Validation of Bioanalytical Methods for Simvastatin and its Active Metabolites

The development and validation of bioanalytical methods are critical to ensure the reliability and accuracy of data from pharmacokinetic and metabolic studies. Regulatory agencies such as the FDA provide guidelines for the validation of bioanalytical methods, which include the assessment of selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability. gmp-compliance.orgfda.gov

Numerous bioanalytical methods for simvastatin and its active metabolites have been developed and validated according to these guidelines. medpharmres.complos.orgnih.gov These validated methods are essential for supporting clinical and non-clinical studies. For instance, a validated LC-MS/MS method for the simultaneous determination of simvastatin and simvastatin acid in human plasma demonstrated excellent accuracy and precision, with a lower limit of quantitation (LLOQ) of 0.05 ng/mL for both analytes. medpharmres.com The validation process for this method included assessments of selectivity, linearity, matrix effect, carryover, and stability under various conditions. medpharmres.com

Another example is the development and validation of an LC-MS method for determining simvastatin and its hydroxy acid form in muscle tissue. plos.orgnih.gov This method was validated for selectivity, linearity, precision, accuracy, extraction recovery, and matrix effect, meeting the criteria defined in ICH and FDA guidelines. plos.orgnih.gov

Table 3: Key Validation Parameters for Bioanalytical Methods

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components. gmp-compliance.orgNo significant interference at the retention time of the analyte and internal standard. fda.gov
Accuracy The closeness of the mean test results to the true value. gmp-compliance.orgWithin ±15% of the nominal concentration (±20% at LLOQ). gmp-compliance.org
Precision The closeness of agreement among a series of measurements. gmp-compliance.orgCoefficient of variation (CV) should not exceed 15% (20% at LLOQ). gmp-compliance.org
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve should be generated with a defined range and a correlation coefficient (r) close to 1. gmp-compliance.org
Lower Limit of Quantitation (LLOQ) The lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. gmp-compliance.orgSignal should be at least 5 times the blank response; accuracy and precision within specified limits. gmp-compliance.org
Recovery The extraction efficiency of an analytical method. fda.govShould be consistent, precise, and reproducible. fda.gov

Techniques for Metabolic Profiling and Metabolite Identification

Metabolic profiling aims to identify and quantify the complete set of metabolites in a biological system. In the context of drug metabolism, this involves identifying all metabolites formed from a parent drug. Various analytical techniques are employed for the metabolic profiling of simvastatin and the identification of its metabolites, including this compound.

LC-MS/MS is a primary tool for metabolic profiling due to its ability to separate complex mixtures and provide structural information from mass fragmentation patterns. mdpi.comresearchgate.net In a study using both ion trap and triple quadrupole LC-MS/MS systems, a total of 29 metabolites of simvastatin were identified in rat liver microsomes and hepatocytes. mdpi.com This comprehensive profiling led to the identification of novel metabolites. mdpi.com

High-resolution mass spectrometry (HRMS), such as MALDI Orbitrap MS, has also been utilized for the detection and characterization of simvastatin and its metabolites in various rat tissues and biological fluids. nih.gov This technique allowed for the detection of 13 metabolites, including a tentatively identified new reduced product. nih.gov

Metabolomics, the large-scale study of small molecules, has been applied to investigate the broader metabolic effects of simvastatin treatment. nih.govmdpi.comresearchgate.net A high-throughput LC-MS/MS platform was used to profile the effects of simvastatin on over 1,000 metabolites in a large human study, revealing significant alterations in multiple metabolic pathways beyond lipid metabolism. nih.govmdpi.com

Emerging Research Perspectives on 6 Hydroxymethyl Simvastatin

Comprehensive Metabolomics Studies of Simvastatin (B1681759) Treatment

Recent high-throughput metabolomics studies have revealed that simvastatin's effects extend far beyond lipid regulation, influencing a wide array of metabolic pathways. A landmark study involving 1,332 participants on simvastatin treatment and 6,200 non-users identified 321 metabolites significantly associated with the treatment, with 313 of these being novel associations. nih.govnih.gov These findings underscore the profound and pleiotropic effects of simvastatin on the human metabolome. nih.govnih.gov

Effects on Diverse Metabolic Pathways beyond Lipids (e.g., amino acids, peptides, nucleotides, carbohydrates, co-factors, vitamins, xenobiotics)

While the majority of the affected metabolites were lipids (79%), significant alterations were also observed in other crucial metabolic groups, including amino acids (10%), peptides (5%), xenobiotics (3%), and co-factors and vitamins (1%). nih.gov This demonstrates that simvastatin's influence is not confined to its primary target of cholesterol synthesis but permeates throughout the body's metabolic network. nih.govnih.govresearchgate.net

Amino Acids and Peptides: Simvastatin treatment has been shown to significantly impact amino acid and peptide pathways. nih.govresearchgate.net One study noted that metabolites involved in amino acid degradation were enriched following simvastatin administration. plos.orgnih.govduke.edu Specifically, simvastatin was found to increase the concentrations of betaine, dimethylglycine, methionine, cystathione, and cysteine. nih.gov This suggests an influence on the choline (B1196258) oxidation pathway and one-carbon metabolism. nih.gov Furthermore, changes in urea (B33335) cycle intermediates like ornithine and citrulline, along with lysine (B10760008), have been correlated with the LDL-C lowering response to simvastatin, pointing towards an alteration in amino acid degradation and transport. plos.orgnih.govduke.edu

Nucleotides, Carbohydrates, Co-factors, and Vitamins: The comprehensive metabolic profiling also highlighted simvastatin's impact on nucleotide, carbohydrate, co-factor, and vitamin pathways. nih.govnih.govmdpi.com For instance, a notable finding was the reduction in plasma levels of alpha-tocopherol (B171835) (vitamin E) following simvastatin treatment. plos.org Additionally, an increase in short-chain acylcarnitines was observed in participants on simvastatin, which may be linked to the increased risk of type 2 diabetes associated with statin therapy. nih.gov

Xenobiotics: The identification of xenobiotic metabolites among those significantly associated with simvastatin treatment suggests an interaction between the drug and the metabolism of foreign compounds, although this area requires further investigation. nih.gov

The following table summarizes the key findings from metabolomics studies on simvastatin treatment:

Table 1: Effects of Simvastatin on Diverse Metabolic Pathways
Metabolic Pathway Key Findings References
Amino Acids - Enriched for the pathway class amino acid degradation. - Increased concentrations of betaine, dimethylglycine, methionine, cystathione, and cysteine. - Changes in cystine, ornithine, citrulline, and lysine correlated with LDL-C response. nih.govplos.orgnih.govduke.edu
Peptides - 5% of significantly associated metabolites were peptides. nih.gov
Nucleotides - Significantly associated with simvastatin treatment. nih.govnih.gov
Carbohydrates - Increased concentrations of short-chain acylcarnitines, potentially linking to increased T2D risk. nih.gov
Co-factors & Vitamins - Decreased plasma levels of alpha-tocopherol (vitamin E). plos.org
Xenobiotics - 3% of significantly associated metabolites were xenobiotics. nih.gov

Investigations into the Relationship between Simvastatin Metabolites and Gut Microbiota

The gut microbiome is increasingly recognized as a crucial factor in drug metabolism and response, and simvastatin is no exception. nih.govtandfonline.com Studies have indicated a close correlation between simvastatin metabolism and the activity of the gut microbiota, particularly in the synthesis of secondary bile acids. nih.gov This interaction can influence the bioavailability and therapeutic efficacy of simvastatin. nih.gov

Research has shown that simvastatin treatment can modulate the composition of the gut microbiota. nih.govspandidos-publications.com In hyperlipidemic rats, simvastatin administration was found to prevent gut microbiota dysbiosis. nih.gov Specifically, simvastatin treatment has been associated with an increase in the abundance of Bacteroidetes and a decrease in Firmicutes. spandidos-publications.com Furthermore, certain bacterial genera, such as Ruminococcaceae and Lactobacillus, have been identified as being altered by simvastatin. nih.govspandidos-publications.com

The interplay is bidirectional, as the gut microbiota can also metabolize simvastatin, potentially affecting its activity. spandidos-publications.comresearchgate.net For instance, some studies suggest that gut bacteria can degrade statins. researchgate.net This highlights the complex relationship between simvastatin, its metabolites like 6'-hydroxymethyl simvastatin, and the gut microbiome, which can collectively influence the drug's lipid-lowering effects and other systemic impacts. nih.govspandidos-publications.com In good responders to simvastatin, an increase in shikimic acid, a precursor to aromatic amino acids produced by gut bacteria, was observed, suggesting a role for the microbiome in treatment response. plos.orgnih.gov

Future Directions in Pharmacogenomic Research related to Simvastatin Metabolism

Pharmacogenomics plays a pivotal role in understanding the variability in response to simvastatin, and future research is poised to further elucidate the genetic underpinnings of its metabolism, including the formation of this compound. dovepress.comnumberanalytics.com

Key areas of focus for future pharmacogenomic research include:

Multi-gene and multi-polymorphism arrays: Moving beyond single-gene analyses to comprehensive panels that include multiple genes and their variants will provide a more holistic view of an individual's predicted response to simvastatin. dovepress.com This could include genes encoding for metabolizing enzymes, transporters, and drug targets.

Integration with other 'omics' data: Combining pharmacogenomic data with metabolomics, proteomics, and gut microbiome data will offer a systems-level understanding of simvastatin's action and metabolism. mdpi.com This integrated approach can help identify novel biomarkers and therapeutic targets.

Diverse populations: Much of the current pharmacogenomic research has been conducted in specific ethnic groups. dovepress.comnih.gov Future studies must include more diverse populations to ensure the clinical utility of pharmacogenomic testing across different ancestries. dovepress.com

Functional characterization of variants: For newly identified genetic variants, in-vitro and in-vivo studies are crucial to determine their functional impact on protein expression and activity, and consequently on simvastatin metabolism.

Clinical implementation and guidelines: A major future direction is the translation of pharmacogenomic findings into clinical practice through the development of clear, evidence-based guidelines for genotype-guided simvastatin therapy. numberanalytics.commydruggenome.org

The table below highlights key genes and their significance in simvastatin metabolism, which are central to ongoing and future pharmacogenomic research.

Table 2: Key Genes in Simvastatin Pharmacogenomics

Gene Function Relevance to Simvastatin Metabolism Future Research Focus
CYP3A4 Major metabolizing enzyme for simvastatin. dovepress.comopencardiovascularmedicinejournal.com Variants like CYP3A4*22 are associated with decreased enzyme activity and higher plasma concentrations of simvastatin. dovepress.comnih.govnih.gov Investigating the impact of rare variants and gene-gene interactions with other CYP enzymes.
CYP3A5 Also involved in simvastatin metabolism. dovepress.comopencardiovascularmedicinejournal.com The loss-of-function CYP3A5*3 allele is linked to higher simvastatin exposure and greater cholesterol reduction. dovepress.comopencardiovascularmedicinejournal.com Clarifying its role in different ethnic populations and its contribution to statin-induced adverse effects.
SLCO1B1 Encodes the OATP1B1 transporter, which facilitates the uptake of simvastatin into the liver. mydruggenome.orgnih.gov The c.521T>C (rs4149056) variant is strongly associated with increased systemic exposure to simvastatin and a higher risk of myopathy. mydruggenome.orgnih.gov Studying the impact of other common and rare SLCO1B1 variants on simvastatin response and toxicity. mdpi.commedrxiv.org
ABCB1 Encodes the P-glycoprotein efflux transporter. Plays a role in statin transport, but its clinical significance for simvastatin response is still being investigated. dovepress.com Further research is needed to determine the utility of ABCB1 genotyping in guiding simvastatin therapy. dovepress.com

Role of this compound in Modulating Cellular and Molecular Processes

While much of the research has focused on the parent compound, simvastatin, and its primary active metabolite, simvastatin acid, the hydroxylated metabolites, including this compound, are also of significant interest. nih.govrxlist.comdrugs.com These metabolites are formed through the action of cytochrome P450 enzymes, primarily CYP3A4. nih.gov

Anti-inflammatory effects: Statins can inhibit inflammation and macrophage proliferation. tandfonline.commdpi.com

Vasculoprotective effects: Simvastatin has been shown to exert vasculoprotective effects. drugbank.com

Modulation of cellular signaling: Statins can influence various signaling pathways, including those involved in cell proliferation and apoptosis. mdpi.comspandidos-publications.com For example, simvastatin has been shown to promote the proliferation of human umbilical vein endothelial cells (HUVECs) at certain concentrations. mdpi.com

Mitochondrial function: Simvastatin has been demonstrated to protect against amyloid-beta peptide-induced injury in neuronal cells by regulating mitochondrial apoptosis pathways and enhancing mitochondrial function. spandidos-publications.com

Q & A

Basic Research Questions

Q. What is the chemical identity of 6'-Hydroxymethyl Simvastatin, and how is it distinguished from simvastatin and other metabolites?

  • Answer : this compound (C₂₅H₃₈O₆, MW 434.57) is a major active metabolite of simvastatin, formed via enzymatic hydrolysis. It differs structurally from simvastatin by the addition of a hydroxymethyl group at the 6' position of the lactone ring. Differentiation from the parent compound and other metabolites (e.g., 6'-hydroxy or 6'-exomethylene derivatives) requires advanced analytical techniques such as HPLC with UV detection or LC-MS/MS, which resolve retention time and mass spectral fragmentation patterns .

Q. What is the metabolic pathway of this compound in human plasma?

  • Answer : Simvastatin is hydrolyzed in vivo to its β-hydroxyacid form, which undergoes further oxidative metabolism via CYP3A4 to yield this compound. This metabolite retains HMG-CoA reductase inhibitory activity, contributing to the drug's lipid-lowering effects. Pharmacokinetic studies quantify total inhibitors (active + latent metabolites) using base hydrolysis followed by LC-MS/MS .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Answer : Validated HPLC-UV methods with C18 columns and mobile phases (e.g., acetonitrile:phosphate buffer) achieve baseline separation of simvastatin metabolites. Sample preparation involves protein precipitation with methanol or acetonitrile. For enhanced sensitivity, LC-MS/MS using electrospray ionization (ESI) in positive ion mode is preferred, with deuterated internal standards (e.g., d6-simvastatin) to minimize matrix effects .

Advanced Research Questions

Q. How should researchers address stability challenges of this compound during experimental storage and handling?

  • Answer : The compound is sensitive to temperature and humidity. Store lyophilized samples at -20°C in airtight containers with desiccants. During handling, use inert atmospheres (e.g., nitrogen) and avoid prolonged exposure to light. Stability studies should include forced degradation tests (acid/base hydrolysis, oxidative stress) to identify degradation products and validate storage conditions .

Q. What experimental strategies are required to characterize non-lipid-lowering mechanisms of this compound (e.g., anti-inflammatory or antioxidant effects)?

  • Answer : Use in vitro models (e.g., endothelial cells or macrophages) to assess oxidative stress markers (ROS, SOD activity) and inflammatory cytokines (IL-6, TNF-α). Pair these with siRNA knockdown of HMG-CoA reductase to distinguish lipid-dependent vs. pleiotropic effects. In vivo, employ knockout rodent models (e.g., ApoE⁻/⁻ mice) to isolate metabolic pathways .

Q. How can researchers resolve discrepancies in reported plasma concentrations of this compound across pharmacokinetic studies?

  • Answer : Variability often arises from differences in hydrolysis protocols (base vs. enzymatic) or extraction efficiency. Standardize pre-analytical steps:

  • Use EDTA plasma to inhibit esterases.
  • Validate hydrolysis time/temperature (e.g., 0.1N NaOH, 37°C for 30 min).
  • Cross-validate assays with certified reference materials (e.g., pharmacopeial standards for total inhibitors) .

Methodological Notes

  • Data Validation : Include recovery studies (>85%) and matrix-matched calibration curves to account for plasma interferences .
  • Safety Protocols : Use NIOSH-approved PPE (gloves, face shields) and ensure fume hoods for powder handling due to respiratory hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-Hydroxymethyl Simvastatin
Reactant of Route 2
Reactant of Route 2
6'-Hydroxymethyl Simvastatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。